![molecular formula C14H14ClN3O B4677525 N-(4-CHLOROPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4677525.png)
N-(4-CHLOROPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA
Overview
Description
N-(4-CHLOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a pyridyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA typically involves the reaction of 4-chloroaniline with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to yield the desired urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(4-CHLOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(4-CHLOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLORO-2-NITROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA
- N-(4-CHLOROPHENYL)-N’-[1-(2-THIENYL)ETHYL]UREA
- N-(4-CHLOROPHENYL)-N’-[1-(2-FLUOROPHENYL)ETHYL]UREA
Uniqueness
N-(4-CHLOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA is unique due to the presence of both a chlorophenyl and a pyridyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1-pyridin-2-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10(13-4-2-3-9-16-13)17-14(19)18-12-7-5-11(15)6-8-12/h2-10H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAKZQSVMJPFSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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